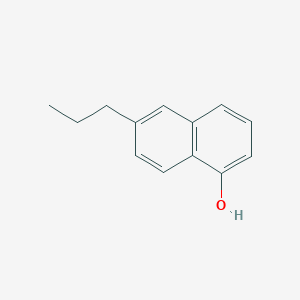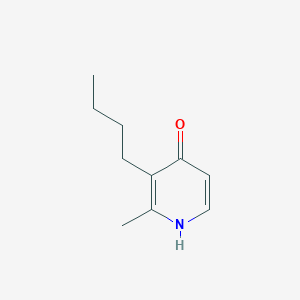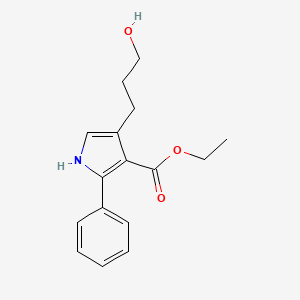![molecular formula C10H19N3O4 B12597718 2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one CAS No. 880485-23-4](/img/structure/B12597718.png)
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one is a compound known for its versatile chemical properties. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. The compound is hygroscopic, meaning it can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, with limited solubility in benzene and ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an additive in the polymerization of nitrile rubber and as an oil emulsifier.
Biology: The compound is used in various biochemical assays and as a buffer in biological experiments.
Medicine: It is employed in the formulation of pharmaceuticals and as a stabilizer in medicinal preparations.
Industry: The compound is used in the production of concrete accelerators and in cyanide-free electroplating.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It also exhibits antioxidant properties, protecting against the auto-oxidation of fats and oils . The molecular pathways involved include the inhibition of oxidative stress and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure and properties, used in similar applications.
Diethanolamine: Another related compound with similar uses but different reactivity.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol stands out due to its unique combination of hydroxyl and amino groups, which confer both hydrophilic and nucleophilic properties. This makes it particularly useful in applications requiring both solubility in water and reactivity with various chemical species .
Propiedades
Número CAS |
880485-23-4 |
|---|---|
Fórmula molecular |
C10H19N3O4 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one |
InChI |
InChI=1S/C6H15NO3.C4H4N2O/c8-4-1-7(2-5-9)3-6-10;7-4-1-2-5-6-3-4/h8-10H,1-6H2;1-3H,(H,5,7) |
Clave InChI |
ZUOHKRWVBHYYAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CNN=CC1=O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)


![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)


![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)


![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
